(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid
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Overview
Description
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid can be achieved through a multi-step process. One common method involves the use of a Knorr-type approach to synthesize 2-thionoester pyrroles from aliphatic starting materials. These 2-thionoester pyrroles can then be reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . This method avoids the need for hydrolysis, decarboxylation, and formylation steps typically required in traditional synthesis routes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The pyrrole ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-1H-pyrrole: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
Pyrrol-2-carboxaldehyde: Another analog with a carboxaldehyde group instead of a formyl group.
Pyrrolidin-2-one: A structurally related compound with a lactam ring instead of a pyrrole ring.
Uniqueness
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is unique due to the presence of both a formyl group and a butanoic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2R)-2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9(10(14)15)12-6-4-5-8(12)7-13/h4-7,9H,1-3H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
AISVRYYMNALOPX-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
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